5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine
CAS No.:
Cat. No.: VC15931235
Molecular Formula: C13H13N3S
Molecular Weight: 243.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H13N3S |
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Molecular Weight | 243.33 g/mol |
IUPAC Name | 5-(1H-indol-3-ylmethyl)-4-methyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C13H13N3S/c1-8-12(17-13(14)16-8)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,15H,6H2,1H3,(H2,14,16) |
Standard InChI Key | QWOZNQRNXPFKLD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)N)CC2=CNC3=CC=CC=C32 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine features a thiazole ring substituted at position 4 with a methyl group and at position 5 with a (1H-indol-3-yl)methyl side chain. The indole moiety, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is linked to the thiazole via a methylene bridge. This configuration introduces steric and electronic complexities that influence reactivity and interaction with biological targets .
Synthetic Pathways
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring substitution occurs exclusively at the thiazole’s 4- and 5-positions.
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Stability: Indole derivatives are prone to oxidation, necessitating inert atmospheres during reactions .
Biological Activity and Structure-Activity Relationships
Anticancer Activity
Analogous sulfonamide-thiazole hybrids (e.g., 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides) inhibit cancer cell proliferation via apoptosis induction, with IC₅₀ values as low as 34 µM against HeLa cells . The indole moiety’s ability to intercalate DNA or inhibit topoisomerases may contribute to such effects .
Future Directions
Research Opportunities
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Synthetic Optimization: Developing one-pot methodologies to improve yields.
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Biological Screening: Evaluating anticancer, antiviral, and anti-inflammatory activities.
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Computational Studies: Molecular docking to predict target binding (e.g., Candida lanosterol 14α-demethylase ).
Structural Modifications
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Substitution at Indole Position 5: Introducing electron-withdrawing groups (e.g., Cl, NO₂) to enhance electronic effects.
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Thiazole Ring Functionalization: Replacing the 2-amine with acyl or alkyl groups to modulate solubility.
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